![molecular formula C6H4BrIO2S B6614687 methyl 4-bromo-5-iodothiophene-2-carboxylate CAS No. 1047635-94-8](/img/structure/B6614687.png)
methyl 4-bromo-5-iodothiophene-2-carboxylate
Overview
Description
Methyl 4-bromo-5-iodothiophene-2-carboxylate (MBITC) is a relatively new compound that has been studied and used in a variety of scientific research applications. MBITC is a bromo-iodothiophene derivative belonging to the family of carboxylates and has a unique structure composed of a thiophene ring, a bromine atom, and an iodine atom. MBITC has been found to have a variety of potential applications, including its use as a fluorescent dye, a catalyst, and a biological reagent.
Scientific Research Applications
Methyl 4-bromo-5-iodothiophene-2-carboxylate has been studied and used in a variety of scientific research applications. It has been used as a fluorescent dye, a catalyst, and a biological reagent. As a fluorescent dye, methyl 4-bromo-5-iodothiophene-2-carboxylate has been used to label proteins and other biomolecules, allowing for the visualization and tracking of these molecules. As a catalyst, methyl 4-bromo-5-iodothiophene-2-carboxylate has been used to promote the formation of carbon-carbon bonds in organic synthesis. As a biological reagent, methyl 4-bromo-5-iodothiophene-2-carboxylate has been used to study the effects of various compounds on cellular processes, such as cell proliferation and apoptosis.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-iodothiophene-2-carboxylate is not fully understood. However, it is believed that methyl 4-bromo-5-iodothiophene-2-carboxylate acts as a Lewis acid, forming a complex with the substrate and facilitating the formation of a new carbon-carbon bond. Additionally, methyl 4-bromo-5-iodothiophene-2-carboxylate has been found to interact with proteins and other biomolecules, allowing for the visualization and tracking of these molecules.
Biochemical and Physiological Effects
The effects of methyl 4-bromo-5-iodothiophene-2-carboxylate on biochemical and physiological processes are not yet fully understood. However, studies have shown that methyl 4-bromo-5-iodothiophene-2-carboxylate can interact with proteins and other biomolecules, allowing for the visualization and tracking of these molecules. Additionally, methyl 4-bromo-5-iodothiophene-2-carboxylate has been found to promote the formation of carbon-carbon bonds in organic synthesis and to have an effect on cellular processes, such as cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 4-bromo-5-iodothiophene-2-carboxylate in lab experiments include its low cost, high purity, and high yield. Additionally, methyl 4-bromo-5-iodothiophene-2-carboxylate is relatively easy to synthesize and can be used as a fluorescent dye, a catalyst, and a biological reagent. The main limitation of methyl 4-bromo-5-iodothiophene-2-carboxylate is its lack of specificity, as it can interact with a variety of proteins and biomolecules.
Future Directions
Some potential future directions for the use of methyl 4-bromo-5-iodothiophene-2-carboxylate include its use as a fluorescent marker in medical imaging, its use as a catalyst in the synthesis of pharmaceuticals, and its use as a biological reagent in the study of cellular processes. Additionally, further research into the mechanism of action of methyl 4-bromo-5-iodothiophene-2-carboxylate could lead to a better understanding of its effects on biochemical and physiological processes. Finally, further research into the specificity of methyl 4-bromo-5-iodothiophene-2-carboxylate could lead to the development of compounds with improved selectivity for specific proteins and biomolecules.
properties
IUPAC Name |
methyl 4-bromo-5-iodothiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZOQOKZRYBPTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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